Comparative Anti-Inflammatory Activity: Kaurane-16,17-diol (IC50 17 μM) Versus 16α,17-Dihydroxy-ent-kaurane (IC50 41.5 μM) and 19-Carboxy Analogs
Kaurane-16,17-diol (16β,17-dihydroxy-ent-kaurane, Compound 6 in Nhiem et al., 2015) exhibits an IC50 of 17 μM for inhibition of LPS-stimulated NO production in RAW 264.7 macrophages [1]. In a head-to-head comparative study from the same isolation series, the 16α-epimer (16α,17-dihydroxy-ent-kaurane, Compound 5) demonstrated significantly weaker activity, requiring 41.5 μM to achieve comparable NO inhibition [1]. Notably, the most potent anti-inflammatory compounds within this structural class were the 7β,17-dihydroxy-16α-ent-kauran-19-oic acid 19-O-β-D-glucopyranoside ester (IC50 0.01 μM) and 16β,17-dihydroxy-ent-kauran-19-al (IC50 0.32 μM), representing over 1,000-fold potency differences driven by additional C7 and C19 modifications [1].
| Evidence Dimension | IC50 for inhibition of LPS-stimulated nitric oxide production |
|---|---|
| Target Compound Data | IC50 = 17 μM |
| Comparator Or Baseline | 16α,17-dihydroxy-ent-kaurane (C16 epimer): IC50 = 41.5 μM; 7β,17-dihydroxy-16α-ent-kauran-19-oic acid 19-O-β-D-glucopyranoside ester: IC50 = 0.01 μM |
| Quantified Difference | 2.44-fold more potent than 16α-epimer; 1,700-fold less potent than optimized 19-oic acid glucoside ester |
| Conditions | LPS-stimulated RAW 264.7 murine macrophage cell line; in vitro assay |
Why This Matters
Procurement decisions for anti-inflammatory research require specifying the exact stereoisomer: the 16β-configuration confers 2.44-fold higher potency than the 16α-epimer, and substitution with 19-carboxy or 7β-hydroxy modifications produces >1,000-fold potency enhancements.
- [1] Nhiem NX, Hien NT, Tai BH, et al. New ent-kauranes from the fruits of Annona glabra and their inhibitory nitric oxide production in LPS-stimulated RAW264.7 macrophages. Bioorg Med Chem Lett. 2015;25(2):254-258. View Source
